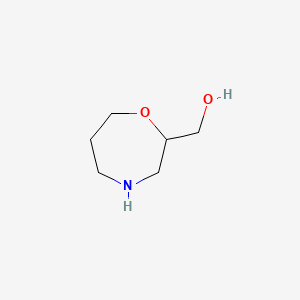

2-(Hydroxymethyl)homomorpholine

説明

Significance of Homomorpholine and Related Heterocyclic Ring Systems in Organic Synthesis

Homomorpholine, a seven-membered heterocyclic ring containing both nitrogen and oxygen atoms, and its related systems are of paramount importance in organic synthesis. These structures are considered "privileged scaffolds" in medicinal chemistry because they are frequently found in molecules with a wide range of pharmacological activities. nih.gov The presence of both a secondary amine and an ether linkage within the same ring provides a unique combination of chemical properties, including the ability to act as a hydrogen bond donor and acceptor. This dual functionality allows for specific interactions with biological targets such as enzymes and receptors. nih.govjchemrev.com

The development of synthetic methods to create these heterocyclic systems has been a significant area of research. nobelprize.org The ability to construct these rings with various substituents allows chemists to fine-tune the properties of the resulting molecules, leading to the discovery of new drugs and materials. lookchem.com The morpholine (B109124) ring, a six-membered analogue of homomorpholine, is present in numerous FDA-approved drugs, highlighting the therapeutic potential of this class of compounds. chemrxiv.org The successful application of morpholine-containing drugs has spurred further investigation into related systems like homomorpholine, with the expectation of discovering novel bioactive agents. jchemrev.comresearchgate.net

Overview of 2-(Hydroxymethyl)homomorpholine as a Versatile Synthetic Scaffold and Intermediate

This compound stands out as a particularly useful derivative within the homomorpholine family. Its structure incorporates the foundational homomorpholine ring, along with a reactive hydroxymethyl group. This substituent provides a key site for further chemical modifications, allowing for the construction of more complex molecules. lookchem.com The hydroxyl group can undergo a variety of chemical reactions, such as oxidation to form aldehydes or carboxylic acids, and substitution reactions to introduce new functional groups.

This versatility makes this compound a valuable intermediate in the synthesis of a wide range of organic compounds. It serves as a building block for creating libraries of related molecules that can be screened for biological activity. lookchem.com The ability to easily modify the structure of this compound allows researchers to systematically explore the structure-activity relationships of new compounds, a crucial process in drug discovery. nih.gov

Historical Context and Evolution of Research on Substituted Morpholine and Homomorpholine Derivatives

The study of morpholine and its derivatives dates back to early investigations into heterocyclic chemistry. siue.edu The initial focus was on understanding the fundamental properties and reactivity of these compounds. Over time, the discovery of the biological activities of certain morpholine-containing molecules led to a surge in research aimed at synthesizing new derivatives with therapeutic potential. nih.govresearchgate.net

The development of research on homomorpholine derivatives followed a similar path. While the six-membered morpholine ring was initially more widely studied, the unique properties of the seven-membered homomorpholine ring eventually captured the attention of chemists. The synthesis of substituted homomorpholines, including this compound, represented a significant advancement in the field. This progress was driven by the development of new synthetic methodologies that allowed for the efficient and selective construction of these more complex heterocyclic systems. researchgate.net The evolution of synthetic techniques, such as those involving intramolecular cyclization, has been instrumental in making these compounds more accessible for research. researchgate.net

Academic Research Trajectory and Current State of Knowledge Regarding this compound

Current academic research on this compound is focused on several key areas. A primary goal is the development of new and more efficient synthetic routes to this compound and its derivatives. Researchers are also actively exploring the use of this compound as a starting material for the synthesis of novel compounds with potential applications in medicine and materials science. lookchem.com

The biological properties of compounds derived from this compound are a major area of investigation. Studies have explored the potential antimicrobial and antiviral activities of these molecules. Furthermore, the unique structural features of this compound make it a valuable tool for studying fundamental chemical principles, such as the influence of ring size and substituents on reactivity.

Below is a table summarizing some of the key research findings related to this compound and its derivatives:

| Research Area | Key Findings | References |

| Synthesis | Development of a two-stage process with an 82.6% yield. | |

| Biological Activity | Investigated for potential antimicrobial and antiviral properties. | |

| Reactivity | Undergoes oxidation, reduction, and nucleophilic substitution reactions. | |

| Applications | Used as a building block for more complex molecules. | lookchem.com |

Scope and Objectives of Focused Scholarly Investigations

Focused scholarly investigations into this compound aim to expand our understanding of this important chemical compound. The primary objectives of this research include:

Developing novel and efficient synthetic methodologies: This involves exploring new catalysts, reaction conditions, and starting materials to improve the yield, purity, and cost-effectiveness of the synthesis of this compound and its derivatives. researchgate.net

Synthesizing and evaluating new derivatives: Researchers are focused on creating libraries of new compounds based on the this compound scaffold and testing them for a wide range of biological activities. lookchem.comresearchgate.net

Investigating the mechanism of action: For derivatives that show promising biological activity, a key objective is to understand how they interact with their molecular targets at the cellular and molecular level.

Exploring applications in materials science: The unique chemical properties of this compound and its derivatives suggest potential applications in the development of new polymers and other advanced materials. lookchem.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,4-oxazepan-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c8-5-6-4-7-2-1-3-9-6/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOMOXHNWEMMVCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(OC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Sciences of 2 Hydroxymethyl Homomorpholine

Transformations of the Hydroxymethyl Functional Group

The primary alcohol of 2-(hydroxymethyl)homomorpholine is a key site for chemical modification, allowing for oxidation, reduction, and various nucleophilic substitution reactions to introduce new functional groups and build molecular complexity.

Selective Oxidation and Reduction Reactions

The hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid depending on the choice of oxidizing agent and reaction conditions. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The selective oxidation to an aldehyde is a crucial transformation, as aldehydes are valuable intermediates for various carbon-carbon bond-forming reactions. Further oxidation can yield the corresponding carboxylic acid, which can then participate in reactions such as amidation.

Conversely, the hydroxymethyl group is already in a reduced state. However, the homomorpholine ring itself can be subject to reduction under specific conditions, although this is less common. More relevant are reduction reactions of derivatives, for instance, the reduction of an aldehyde or ketone functionality that has been introduced elsewhere in the molecule. For such purposes, common reducing agents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently employed.

Table 1: Examples of Oxidation and Reduction Reactions

| Reaction Type | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| Oxidation | This compound | Potassium permanganate (KMnO4) or Chromium trioxide (CrO3) | Homomorpholine-2-carbaldehyde or Homomorpholine-2-carboxylic acid |

| Reduction of a derivative | Homomorpholine-2-carbaldehyde | Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4) | This compound |

Esterification, Etherification, and Amidation of the Alcohol.nih.govwikipedia.org

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is often catalyzed by an acid or a coupling agent. For instance, the esterification of 2-hydroxy-4-(methylthio)butanoic acid has been studied to enhance its properties. nih.gov

Etherification, the formation of an ether linkage, can be achieved by reacting the alcohol with an alkyl halide or a sulfonate ester in the presence of a base. This Williamson ether synthesis is a common method for introducing a variety of alkyl or aryl groups.

Direct amidation of the alcohol is not a standard reaction. However, the alcohol can be first converted to a better leaving group (vide infra) or oxidized to a carboxylic acid, which can then be readily amidated. Amidation reactions are fundamental in organic synthesis, often employing coupling agents to facilitate the formation of the amide bond from a carboxylic acid and an amine. organic-chemistry.orgnih.gov

Nucleophilic Substitution Reactions at the Hydroxymethyl Moiety

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. nih.govwikipedia.org Therefore, it must first be converted into a more reactive group, such as a tosylate, mesylate, or a halide. nih.govwikipedia.org This is typically achieved by reacting the alcohol with reagents like p-toluenesulfonyl chloride, methanesulfonyl chloride, or thionyl chloride. Once activated, the hydroxymethyl moiety becomes susceptible to attack by a wide range of nucleophiles, allowing for the introduction of various functional groups. nih.govwikipedia.orgencyclopedia.pub

This two-step sequence provides a versatile method for synthesizing a diverse library of 2-substituted homomorpholine derivatives. The general form of this reaction involves an electron-rich nucleophile replacing the leaving group. wikipedia.orgencyclopedia.pub

Reactivity of the Secondary Amine Nitrogen in the Homomorpholine Ring

The secondary amine within the homomorpholine ring is a nucleophilic center and a site for various derivatization reactions, including alkylation and acylation, leading to a wide range of N-substituted products. chembk.com

N-Alkylation and N-Acylation Reactions.chembk.com

N-alkylation of the secondary amine can be readily achieved by reacting this compound with alkyl halides or other alkylating agents. organic-chemistry.orgnih.gov This reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The choice of the alkylating agent allows for the introduction of a wide variety of substituents on the nitrogen atom.

N-acylation involves the reaction of the secondary amine with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. researchgate.netrsc.org This is a robust and widely used transformation in organic synthesis. The resulting N-acyl derivatives often exhibit different physical and chemical properties compared to the parent amine. For instance, N-acylation is a common strategy in the synthesis of nucleoside derivatives. nih.gov

Table 2: Examples of N-Alkylation and N-Acylation Reactions

| Reaction Type | Starting Material | Reagent(s) | Product Class |

|---|---|---|---|

| N-Alkylation | This compound | Alkyl halide (e.g., CH3I, C2H5Br) | N-Alkyl-2-(hydroxymethyl)homomorpholine |

| N-Acylation | This compound | Acyl chloride (e.g., CH3COCl) or Acid anhydride (B1165640) (e.g., (CH3CO)2O) | N-Acyl-2-(hydroxymethyl)homomorpholine |

Formation of N-Substituted Homomorpholine Derivatives.nih.govresearchgate.net

The N-alkylation and N-acylation reactions are primary methods for the synthesis of a diverse range of N-substituted homomorpholine derivatives. nih.govresearchgate.net These substitutions can significantly alter the molecule's properties, including its basicity, polarity, and biological activity. The synthesis of N-substituted morpholine (B109124) nucleoside derivatives has been reported, highlighting the utility of these reactions in medicinal chemistry. nih.gov Furthermore, the formation of N-substituted derivatives is a key strategy in the development of novel compounds, as seen in the synthesis of various N-heterocycles. organic-chemistry.org

The ability to introduce a wide array of substituents onto the nitrogen atom makes this compound a valuable scaffold for combinatorial chemistry and the generation of compound libraries for screening purposes. The strategic combination of modifications at both the hydroxymethyl group and the secondary amine allows for the creation of a vast chemical space of homomorpholine derivatives.

Formation of Salts and Complexation Chemistry

The presence of a basic nitrogen atom within the homomorpholine ring and a hydroxyl group allows this compound to readily form salts with various acids. For instance, it reacts with hydrochloric acid to produce this compound hydrochloride, a stable, solid form of the compound. sigmaaldrich.com This salt formation is a common strategy to improve the handling and solubility characteristics of amine-containing compounds.

The nitrogen and oxygen atoms in this compound also serve as potential ligands for metal coordination, leading to the formation of complexation products. The ability of morpholine and its derivatives to form complexes with metal ions is well-documented. iarc.fr These complexes can exhibit unique chemical and physical properties, influenced by the nature of the metal ion and the coordination geometry. The study of such complexes is crucial for understanding the compound's behavior in biological systems and for its application in areas like catalysis and materials science. For example, similar heterocyclic compounds are known to form complexes with transition metals like palladium and rhodium, which can act as catalysts in various organic reactions. beilstein-journals.org The design of these complexes often involves creating specific three-dimensional structures, such as molecular boats or prismatic cages, to encapsulate other molecules and facilitate reactions. beilstein-journals.org

| Property | Value | Source |

| Molecular Formula | C6H14ClNO2 | sigmaaldrich.com |

| Molecular Weight | 167.63 g/mol | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

Table 1: Properties of this compound hydrochloride

Ring Functionalization and Structural Diversification of the Homomorpholine Core

The homomorpholine scaffold provides a versatile platform for structural modifications, enabling the synthesis of a diverse range of analogues with potentially new properties.

Regioselective Substitution on the Heterocyclic Ring

Regioselective substitution allows for the precise placement of functional groups on the homomorpholine ring, which is critical for developing structure-activity relationships. Research on related heterocyclic systems, such as quinazolines, demonstrates that substitution reactions can be highly regioselective, with certain positions on the ring being more reactive than others. mdpi.com For instance, in 2,4-dichloroquinazoline, nucleophilic aromatic substitution occurs preferentially at the 4-position. mdpi.com While specific studies on the regioselective substitution of this compound are not extensively detailed in the provided results, the principles from similar heterocyclic systems suggest that the nitrogen atom and the carbon atoms adjacent to the oxygen and nitrogen heteroatoms would be key sites for functionalization. researchgate.net The introduction of various substituents, such as fluoro groups on an attached phenyl ring, has been explored in homomorpholine-containing oxazolidinones to modulate biological activity. researchgate.net

Ring Expansion and Contraction Methodologies for Analogues

The modification of the seven-membered homomorpholine ring through expansion or contraction represents a powerful strategy for generating novel heterocyclic structures. Ring expansion reactions can convert smaller rings into larger ones, while ring contractions achieve the opposite. wikipedia.org For instance, the Demjanov rearrangement can be used to expand or contract rings via the formation of carbocations from aminocycloalkanes. wikipedia.org Methodologies like the Beckmann rearrangement of oximes or the Baeyer-Villiger oxidation can insert heteroatoms into a ring, leading to its expansion. wikipedia.org Conversely, reactions like the Favorskii rearrangement can lead to ring contraction. wikipedia.org While direct examples involving this compound were not found, the synthesis of homomorpholines and their homologues has been achieved through the ring-opening of aziridines and azetidines followed by intramolecular cyclization, demonstrating the feasibility of manipulating ring size in related systems. researchgate.net

| Reaction Type | Description | Potential Application to Homomorpholine |

| Pinacol Rearrangement | Rearrangement of vicinal diols to ketones or aldehydes, often with ring expansion. | Could be used to expand the homomorpholine ring if a diol precursor is synthesized. |

| Beckmann Rearrangement | Conversion of an oxime to an amide, can lead to ring expansion. | An oxime derived from a cyclic ketone precursor to homomorpholine could undergo this reaction. |

| Favorskii Rearrangement | Rearrangement of α-halo ketones to carboxylic acid derivatives, often with ring contraction. | A halogenated ketone derivative of homomorpholine could potentially undergo ring contraction. |

Table 2: Potential Ring Expansion and Contraction Methodologies

Introduction of Spiro and Fused Ring Systems

The creation of spirocyclic and fused-ring systems involving the homomorpholine core leads to conformationally restricted and structurally complex molecules. Spirocycles feature two rings sharing a single atom, while fused rings share two adjacent atoms. slideshare.netlibretexts.org The synthesis of such systems can be achieved through various cyclization strategies. For example, intramolecular reactions can lead to the formation of a second ring fused or spiro-annulated to the homomorpholine structure. The introduction of spirocyclic moieties has been proposed as a bioisosteric replacement for common heterocyclic rings in drug discovery. nih.gov Patents describe the formation of fused, bridged, or spiro rings attached to morpholine and homomorpholine structures. google.com

Mechanistic Investigations of Novel Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is fundamental to controlling reaction outcomes and designing new synthetic methodologies.

Reaction Pathway Elucidation and Intermediate Characterization

The elucidation of reaction pathways involves identifying the sequence of elementary steps that transform reactants into products, including the characterization of any transient intermediates. For reactions involving this compound, this could involve techniques such as spectroscopy and computational modeling. For example, in the oxidation of similar molecules like 5-hydroxymethylfurfural (B1680220) (HMF), the reaction pathway has been shown to proceed through several intermediate species. mdpi.com The oxidation of the hydroxymethyl group can lead to the formation of an aldehyde and then a carboxylic acid. researchgate.net Mechanistic studies on the formation of homomorpholine derivatives have proposed pathways involving the SN2-type ring opening of activated aziridines by haloalcohols, followed by intramolecular cyclization. researchgate.net The characterization of intermediates in such reactions is crucial for understanding the regioselectivity and stereoselectivity of the process.

| Intermediate Type | Potential Formation Reaction | Significance |

| Aldehyde | Oxidation of the primary alcohol group. | Key intermediate in the synthesis of carboxylic acid derivatives. |

| Carboxylic Acid | Further oxidation of the aldehyde intermediate. | Allows for the formation of esters, amides, and other acid derivatives. |

| Haloalkoxyamine | Ring opening of an aziridine (B145994) with a haloalcohol. researchgate.net | Precursor to the cyclization step in the synthesis of the homomorpholine ring. |

Table 3: Potential Intermediates in Reactions of this compound and its Precursors

Kinetic and Thermodynamic Profiling of Key Transformations

A comprehensive kinetic and thermodynamic profile for transformations involving this compound requires an analysis of its principal reactive centers: the secondary amine and the primary hydroxyl group. While specific rate constants and thermodynamic values such as ΔG or ΔH are not extensively documented in publicly available literature, a qualitative profile can be constructed by examining the conditions under which key transformations occur. The feasibility of these reactions under mild conditions and their resulting yields provide insight into their kinetic accessibility and thermodynamic favorability.

The compound's structure allows for typical reactions of secondary amines and primary alcohols. The secondary amine can undergo reactions like N-acylation and N-alkylation. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or undergo esterification. The presence of the ether oxygen within the homomorpholine ring withdraws electron density from the nitrogen, which can render it less nucleophilic compared to analogous cyclic amines like piperidine.

Key transformations are generally initiated at the more nucleophilic nitrogen atom or the primary hydroxyl group. For instance, N-acylation can be achieved under standard, often catalyst-free, conditions, suggesting the reaction is both kinetically and thermodynamically favorable. orientjchem.org Similarly, the esterification of the hydroxyl group can be accomplished using various modern coupling agents under mild conditions, indicating that the activation energy barrier is readily overcome. luxembourg-bio.comorganic-chemistry.org

The metabolic transformation of the homomorpholine ring itself has been studied, revealing a pathway involving cytochrome P450-mediated oxidation to a carbinolamine intermediate. acs.org This intermediate can subsequently undergo ring-opening to form a reactive aldehyde, demonstrating an inherent reactivity of the 1,4-oxazepane (B1358080) scaffold that is kinetically accessible under physiological conditions. acs.org This bioactivation pathway highlights a key transformation that is critical in the context of medicinal chemistry. acs.orgnih.gov

The following table summarizes key transformations, providing a qualitative assessment of their kinetic and thermodynamic profiles based on reported reaction conditions.

Interactive Data Table: Key Transformations of this compound

| Transformation | Reagents & Conditions | Outcome / Yield | Kinetic/Thermodynamic Profile |

|---|---|---|---|

| N-Acylation | Acetic anhydride, catalyst-free, room temperature. orientjchem.org | Good to excellent yields. orientjchem.org | Kinetically facile and thermodynamically favorable under mild, solvent-free conditions. |

| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), base (e.g., NaHCO₃), solvent (e.g., Dichloromethane). organic-chemistry.org | High yield (e.g., 82.6% for a related synthesis). | Efficient reaction under standard conditions, indicating thermodynamic favorability. |

| Oxidation (Alcohol) | Oxidizing agents (e.g., MnO₂, PCC, Swern oxidation). nih.govmdpi.com | Forms corresponding aldehyde or carboxylic acid. nih.gov | Feasible transformation; specific conditions depend on the desired oxidation state (aldehyde vs. acid). |

| Esterification (Alcohol) | Carboxylic acid, coupling agent (e.g., TBTU, COMU), organic base, room temperature. luxembourg-bio.comorganic-chemistry.org | High yields for primary alcohols. luxembourg-bio.com | Kinetically accessible at room temperature with appropriate activating agents. |

| Metabolic Oxidation (Ring) | Cytochrome P450 enzymes, human liver microsomes. acs.org | Formation of a reactive aldehyde intermediate via ring-opening. acs.org | Kinetically accessible under physiological conditions, leading to bioactivation. |

Structure-Reactivity Relationship Studies

The reactivity of this compound is intrinsically linked to its molecular structure. Structure-reactivity relationship (SAR) studies, which correlate chemical structure with chemical reactivity and resulting biological activity, provide critical insights. These relationships can be understood by dissecting the contributions of the homomorpholine (1,4-oxazepane) ring, the hydroxymethyl substituent, and modifications at the ring nitrogen.

The Homomorpholine (1,4-Oxazepane) Scaffold: The seven-membered 1,4-oxazepane ring is a key determinant of the molecule's reactivity. Compared to its six-membered counterpart, morpholine, the homomorpholine ring possesses greater conformational flexibility. This flexibility can influence how the molecule binds to biological targets or catalytic sites. However, the ether oxygen atom adjacent to the nitrogen withdraws electron density via an inductive effect, reducing the nucleophilicity and basicity of the secondary amine compared to piperidine.

Crucially, the homomorpholine ring itself is susceptible to metabolic bioactivation. Studies have shown that compounds containing this moiety can undergo cytochrome P450-mediated oxidation, leading to the formation of a carbinolamine, which subsequently ring-opens to a reactive aldehyde. acs.org This intrinsic reactivity of the scaffold is a critical SAR consideration in drug design, as it can lead to the formation of reactive metabolites. acs.orgnih.gov

The C2-Hydroxymethyl Substituent: The hydroxymethyl group at the C2 position is a primary site for derivatization. Its primary alcohol functionality allows for common transformations such as oxidation to aldehydes or carboxylic acids, and esterification to form ester derivatives. scienceready.com.au This group also significantly influences the molecule's physical properties, contributing to polarity and the potential for hydrogen bonding, which can enhance solubility in polar solvents.

N-Substituent Effects: The reactivity of the homomorpholine nitrogen can be readily modulated through substitution.

Unsubstituted Amine: The secondary amine is nucleophilic and can participate in acylation, alkylation, and sulfonylation reactions.

N-Boc Protection: Introduction of a tert-butoxycarbonyl (Boc) group transforms the secondary amine into a carbamate (B1207046). This dramatically reduces the nucleophilicity of the nitrogen, protecting it from reacting while other parts of the molecule are modified. researchgate.net The Boc group is base-labile and stable to many other conditions but can be easily removed with acid, making it a cornerstone of synthetic strategy. researchgate.net

N-Aryl/Alkyl Groups: In the context of developing bioactive compounds, such as oxazolidinone antibacterials, the nitrogen of the homomorpholine ring is typically attached to a larger pharmacophore. nih.gov In a study where the morpholine ring of the antibiotic linezolid (B1675486) was replaced with a homomorpholine ring, the antibacterial activity was modulated by further substitutions on an attached phenyl ring. nih.gov This demonstrates that the reactivity and interactions of the entire molecular entity, not just the homomorpholine ring in isolation, determine its ultimate biological function.

Interactive Data Table: Structure-Reactivity Relationships of this compound and Derivatives

| Structural Feature | Description | Impact on Reactivity |

|---|---|---|

| 1,4-Oxazepane Ring | Seven-membered heterocyclic ring containing oxygen and nitrogen. | Provides greater conformational flexibility than morpholine. The ring is susceptible to metabolic oxidation and ring-opening, a key bioactivation pathway. acs.org |

| Ring Nitrogen | Secondary amine adjacent to an ether oxygen. | Nucleophilicity is reduced by the inductive effect of the ether oxygen. It is a primary site for acylation, alkylation, and protection. |

| C2-Hydroxymethyl Group | Primary alcohol substituent. | Provides a handle for derivatization via oxidation or esterification. Increases polarity and potential for hydrogen bonding. |

| N-Boc Group | tert-Butoxycarbonyl protecting group on the nitrogen. | Masks the nucleophilicity of the amine, preventing its reaction under many conditions. Allows for selective reactions at the hydroxyl group. Readily removed with acid. researchgate.net |

| Ring Expansion (Morpholine to Homomorpholine) | Increase from a 6- to a 7-membered ring. | Alters conformational flexibility and can be a key factor in modulating binding affinity to biological targets, as seen in studies of dopamine (B1211576) receptor ligands. acs.org Influences antibacterial activity in oxazolidinone derivatives. nih.gov |

Strategic Applications of 2 Hydroxymethyl Homomorpholine As a Chemical Building Block

Construction of Complex Polycyclic and Fused Heterocyclic Architectures

The inherent conformational flexibility and nucleophilicity of the homomorpholine ring, combined with the synthetic handle of the hydroxymethyl group, make 2-(Hydroxymethyl)homomorpholine an attractive starting material for the synthesis of complex polycyclic and fused heterocyclic structures.

The E-ring homomorpholine is a distinctive structural feature in the potent neurotoxin Batrachotoxin. The de novo synthesis of Batrachotoxin and its analogues presents a formidable challenge in synthetic chemistry due to its complex, stereochemically rich, and highly oxidized steroidal architecture. nih.gov The limited availability of Batrachotoxin from its natural source, the poison dart frog, necessitates synthetic routes to enable further investigation into its structure-function relationships. nih.gov

In the pursuit of synthetic analogues of Batrachotoxin, the homomorpholine moiety is a key target for construction. Synthetic strategies have been developed to assemble the pentacyclic core of Batrachotoxin analogues, where the homomorpholine ring is a crucial component. nih.gov One approach involves the use of carbamate (B1207046) reductive N-alkylation for the assembly of the homomorpholine ring, highlighting the importance of precursors that can be elaborated into this specific heterocyclic system. nih.gov The synthesis of Batrachotoxin analogues is not only a testament to the power of modern synthetic methods but also provides a platform to explore the molecular details of its interaction with voltage-gated sodium ion channels. nih.gov The development of a latent C18 aldehyde during the synthesis of the steroidal core provides a key functional group for the eventual construction of the homomorpholine ring. nih.gov

| Intermediate | Key Reaction for Homomorpholine Ring Assembly | Reference |

| Furan-based intermediate | Carbamate reductive N-alkylation | nih.gov |

| D-ring steroid building block with latent C18 aldehyde | Reductive amination/cyclization | nih.gov |

The construction of novel polycyclic and fused heterocyclic ring systems is a central theme in organic synthesis, driven by the quest for new materials and therapeutic agents. nih.govnih.gov Multistep synthetic sequences allow for the gradual buildup of molecular complexity, leading to unique three-dimensional structures. researchgate.net The development of new synthetic methodologies is crucial for accessing these complex scaffolds. uvic.ca

While direct examples of multistep synthesis starting from this compound to form novel fused systems are not extensively documented in readily available literature, the principles of heterocyclic synthesis suggest its potential as a versatile building block. The nitrogen and oxygen atoms within the homomorpholine ring, along with the primary alcohol, offer multiple points for functionalization and annulation reactions. For instance, the nitrogen atom can participate in cyclization reactions, such as intramolecular Heck reactions, to form bridged bicyclic systems. nih.gov Furthermore, the diol functionality that can be derived from this compound could be a precursor for the formation of larger, more complex polycyclic ethers or mixed heteroatom systems. The synthesis of diverse azapolycycles from readily available starting materials underscores the potential for creating novel ring systems. nih.gov

Contributions to Lead Discovery and Scaffold Design in Synthetic Chemistry (focused on chemical design, not biological activity)

The design and synthesis of novel molecular scaffolds are fundamental to the discovery of new chemical entities with desired properties. This compound and the broader homomorpholine scaffold offer intriguing possibilities in this area, particularly as a bioisosteric replacement and as a core for compound library synthesis.

Bioisosterism, the replacement of a functional group or a whole molecule with another that has similar physical or chemical properties to produce broadly similar biological properties, is a cornerstone of medicinal chemistry and drug design. wikipedia.orgcambridgemedchemconsulting.com This strategy is employed to modulate the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and solubility, without drastically altering its interaction with a biological target. enamine.netopenaccessjournals.com

The morpholine (B109124) ring is a well-established scaffold in medicinal chemistry, with over 20 FDA-approved drugs containing this moiety. enamine.net However, it can be metabolically labile. enamine.net This has led to the exploration of morpholine bioisosteres to improve pharmacokinetic properties. enamine.net The homomorpholine ring, with its additional methylene (B1212753) group, represents a non-classical bioisostere of morpholine. This extension of the ring size can alter the conformation and vectoral presentation of substituents, potentially leading to improved binding affinity or selectivity for a target, while also potentially impacting metabolic stability. The replacement of a six-membered ring with a seven-membered ring can significantly alter the three-dimensional shape of a molecule, which can be a key factor in its biological activity. Homomorpholine derivatives are explored for their potential biological activity and serve as intermediates for drug design. musechem.com The hydrochloride salt form of homomorpholine increases its solubility, making it a useful starting material in organic synthesis. musechem.com

| Original Scaffold | Bioisosteric Replacement | Potential Advantages of Replacement |

| Morpholine | Homomorpholine | Altered conformation, potentially improved metabolic stability, modified vectoral presentation of substituents. |

| Piperidine/Piperazine | Homomorpholine (as aza-crown ether fragment) | Introduction of an oxygen atom can modulate polarity and hydrogen bonding capacity. |

| Tetrahydropyran | Homomorpholine | Introduction of a nitrogen atom allows for further functionalization and can influence solubility and basicity. |

Compound libraries are essential tools in chemical biology and drug discovery for the identification of new chemical probes and lead compounds. nih.gov The design of these libraries often focuses on creating a diverse collection of molecules that explore a wide range of chemical space. researchgate.net The use of versatile building blocks is key to the efficient synthesis of such libraries. researchgate.net

This compound is an attractive starting point for the synthesis of compound libraries due to its inherent functionality. The secondary amine can be readily acylated, alkylated, or used in reductive amination reactions, while the primary alcohol can be etherified, esterified, or oxidized to an aldehyde for further elaboration. This allows for the introduction of a wide variety of substituents at two distinct points on the molecule, leading to a rapid generation of a diverse set of compounds. The synthesis of diverse C-substituted morpholines has been shown to be a valuable strategy for creating building blocks for medicinal chemistry and library synthesis. nih.gov These principles can be directly applied to the homomorpholine scaffold. By systematically varying the substituents on the nitrogen and the hydroxymethyl group of this compound, a library of compounds with diverse physicochemical properties can be generated. These libraries can then be screened to identify chemical probes for studying biological processes or as starting points for drug discovery programs.

Applications in Material Science and Specialty Chemical Development

While the primary focus of research on this compound and its derivatives has been in the life sciences, its structural features suggest potential applications in material science and as specialty chemicals. The presence of both a secondary amine and a primary alcohol allows for its use as a monomer or a cross-linking agent in polymerization reactions.

Morpholine and its derivatives have found use as corrosion inhibitors, rubber additives, and solvents. e3s-conferences.org The bifunctional nature of this compound could be exploited in the synthesis of functional polymers. For example, it could be incorporated into polyurethanes or polyesters, where the homomorpholine ring could impart specific properties such as improved thermal stability or altered solubility. The development of copolymers with varied compositions and thermal properties highlights the potential for creating materials with tailored characteristics. mdpi.com

In the realm of specialty chemicals, derivatives of this compound could serve as intermediates in the synthesis of more complex molecules with specific applications, such as ligands for catalysis or as components of functional materials. vandemark.comframochem.com The ability to introduce various functional groups onto the homomorpholine scaffold opens up possibilities for creating molecules with unique electronic or optical properties.

Synthesis of Monomers for Polymer Science Applications

There is currently no specific information available in scientific literature detailing the synthesis or use of this compound as a monomer for applications in polymer science. The bifunctional nature of the molecule, containing both a secondary amine and a primary alcohol, theoretically allows it to act as a monomer unit in the synthesis of polyamines, polyesters, or polyurethanes. However, no concrete examples or research studies demonstrating this application have been identified.

Development of Functional Materials with Tailored Chemical Properties

Similarly, there is a lack of published research on the use of this compound in the development of functional materials. While heterocyclic compounds are crucial in materials science, the specific contribution of this compound to materials with tailored chemical, optical, or electronic properties has not been documented. The presence of the hydroxyl and amine groups offers potential for grafting onto surfaces or incorporation into larger matrices to modify material properties, but this remains a hypothetical application without supporting research data.

Role in Catalyst and Ligand Design

The potential for this compound to serve as a ligand in catalysis is suggested by its structure, which includes nitrogen and oxygen atoms capable of coordinating with metal centers. Chiral versions of the molecule could be of interest in asymmetric catalysis. Despite this theoretical potential, a review of current literature does not yield any studies where this compound has been designed, synthesized, or utilized as a ligand for catalytic processes. The focus in the broader field has been on other heterocyclic structures, such as morpholines and pyridines, for ligand development.

Future Perspectives and Emerging Research Trajectories for 2 Hydroxymethyl Homomorpholine

Development of Highly Efficient and Atom-Economical Synthetic Pathways

The pursuit of green and sustainable chemistry is driving the development of more efficient synthetic routes to 2-(hydroxymethyl)homomorpholine. Current methods often involve multi-step processes that can be resource-intensive. ontosight.ai Future research will likely focus on one-pot reactions and catalytic processes that minimize waste and maximize atom economy.

One promising approach involves the regio- and stereoselective ring-opening of activated aziridines and azetidines with halogenated alcohols, followed by intramolecular cyclization. researchgate.net This strategy offers a high degree of control over the final product's stereochemistry, which is crucial for its application in pharmaceuticals. Further research into metal-free catalytic systems for this transformation could enhance its environmental credentials. researchgate.net

Additionally, the development of practical synthesis routes for peripherally selective compounds possessing chiral disubstituted-1,4-oxazepane scaffolds demonstrates the continuing evolution and significance of this chemical class. The reaction of N-lithioarylcarbamates with (R)-glycidyl butyrate (B1204436) has shown excellent yields and high enantiomeric purity for related oxazolidinone structures and could be adapted for homomorpholine synthesis. researchgate.net

Exploration of Unprecedented Chemical Transformations and Derivatizations

The unique structure of this compound, featuring both a secondary amine and a primary alcohol, offers a rich platform for chemical modification. While standard transformations like oxidation of the alcohol to an aldehyde or carboxylic acid, and various substitution reactions are known, future research will delve into more complex and unprecedented derivatizations.

The hydroxymethyl group provides a handle for introducing a wide array of functionalities through esterification, etherification, or conversion to other leaving groups for subsequent nucleophilic substitution. lookchem.com The secondary amine allows for N-alkylation, N-acylation, and the introduction of various protecting groups, enabling selective manipulation of the molecule. The exploration of these derivatization pathways will undoubtedly lead to the discovery of novel compounds with unique properties and potential applications.

For instance, the synthesis of derivatives where the morpholine (B109124) C-ring is replaced with a homomorpholine ring in known drug scaffolds, such as the antibiotic linezolid (B1675486), has been explored to investigate the impact on antibacterial activity. researchgate.net This highlights the potential for creating new analogues of existing drugs with improved efficacy or altered pharmacological profiles.

Expansion of Applications into Novel Fields of Organic Chemistry and Materials Science

The versatility of this compound as a building block extends beyond its current use in pharmaceuticals. lookchem.com Its unique structural features make it a promising candidate for applications in materials science and other areas of organic chemistry.

In materials science, the ability of the hydroxymethyl group to participate in polymerization reactions could be exploited to create novel polymers with tailored properties. lookchem.com The incorporation of the homomorpholine moiety could impart desirable characteristics such as improved thermal stability, solubility, or biocompatibility. lookchem.com Organometallic compounds, for example, have been instrumental in developing high-performance polymers, and the functional groups on this compound could be used to create novel organometallic complexes. solubilityofthings.com

In organic synthesis, chiral derivatives of this compound could serve as valuable ligands for asymmetric catalysis or as chiral auxiliaries. researchgate.net The defined stereochemistry of the molecule can be used to control the stereochemical outcome of reactions, leading to the synthesis of enantiomerically pure compounds.

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Synthesis Design and Property Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to accelerate the discovery and development of new derivatives of this compound. researchgate.netintellect-foundation.ru These computational tools can be used to predict the properties of virtual compounds, design optimal synthetic routes, and identify promising candidates for specific applications. intellect-foundation.ru

By analyzing large datasets of chemical structures and their associated properties, ML models can learn to predict the biological activity, toxicity, and physicochemical properties of new molecules. intellect-foundation.rumdpi.com This can significantly reduce the time and cost associated with drug discovery and materials development by prioritizing the synthesis of the most promising candidates. researchgate.net

Furthermore, AI algorithms can be employed to design novel synthetic pathways that are more efficient and sustainable than traditional methods. intellect-foundation.ru By considering factors such as reaction conditions, catalyst selection, and atom economy, these tools can help chemists to develop greener and more cost-effective manufacturing processes. The use of AI and ML has already been reported in the discovery of drugs affecting the central nervous system, a field where morpholine derivatives have shown promise. researchgate.net

Advanced Characterization Techniques for Real-time Reaction Monitoring and Complex Mixture Analysis

The development and optimization of synthetic routes for this compound and its derivatives will be greatly facilitated by the use of advanced characterization techniques. ontosight.ai Real-time reaction monitoring, using techniques such as in-line Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, can provide valuable insights into reaction kinetics and mechanisms. chemrxiv.orgmagritek.commagritek.com

This data can be used to optimize reaction conditions, identify transient intermediates, and ensure the formation of the desired product with high purity. chemrxiv.orgmagritek.comresearchgate.net For example, automated flow reaction development using real-time LC monitoring has been demonstrated for the synthesis of morpholine derivatives. waters.com

Q & A

Q. How do solvent effects influence the conformational stability of this compound?

- Methodological Answer : Solvent polarity alters intramolecular hydrogen bonding. Free energy calculations (e.g., Molecular Dynamics simulations with explicit solvent models) quantify conformational preferences. Experimental validation via temperature-dependent NMR (e.g., NOESY) identifies dominant conformers in solution .

Notes

- Advanced Methods : Emphasis on resolving data contradictions (e.g., computational vs. experimental) and methodological rigor in biological assays .

- Regulatory Compliance : Referenced pharmaceutical guidelines (e.g., ICH) ensure alignment with industry standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。